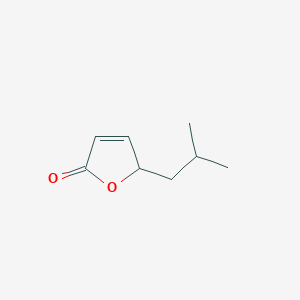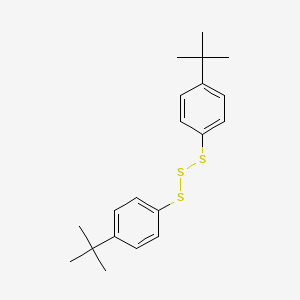
Bis(4-tert-butylphenyl)trisulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-tert-butylphenyl)trisulfane: is an organosulfur compound characterized by the presence of three sulfur atoms linked to two 4-tert-butylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl)trisulfane typically involves the reaction of 4-tert-butylphenyl thiol with sulfur dichloride or sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the trisulfane linkage. The general reaction can be represented as follows: [ 2 \text{(4-tert-butylphenyl thiol)} + \text{S}_2\text{Cl}_2 \rightarrow \text{this compound} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(4-tert-butylphenyl)trisulfane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: It can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Compounds with different functional groups replacing sulfur atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-tert-butylphenyl)trisulfane is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It may help in understanding the role of sulfur compounds in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products.
Wirkmechanismus
The mechanism of action of Bis(4-tert-butylphenyl)trisulfane involves its ability to interact with various molecular targets. The compound can donate or accept electrons, making it an effective antioxidant. It can also form complexes with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Bis(4-tert-butylphenyl)disulfane
- Bis(4-tert-butylphenyl)sulfide
- Bis(4-tert-butylphenyl)polysulfides
Comparison:
- Bis(4-tert-butylphenyl)trisulfane has three sulfur atoms, which distinguishes it from disulfane and sulfide analogs.
- The trisulfane linkage provides unique chemical reactivity compared to disulfane and sulfide compounds.
- The presence of three sulfur atoms may enhance its antioxidant properties compared to its disulfane and sulfide counterparts.
Eigenschaften
CAS-Nummer |
13846-49-6 |
|---|---|
Molekularformel |
C20H26S3 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
1-tert-butyl-4-[(4-tert-butylphenyl)trisulfanyl]benzene |
InChI |
InChI=1S/C20H26S3/c1-19(2,3)15-7-11-17(12-8-15)21-23-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
InChI-Schlüssel |
JTLNVAZWOCEDQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)SSSC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



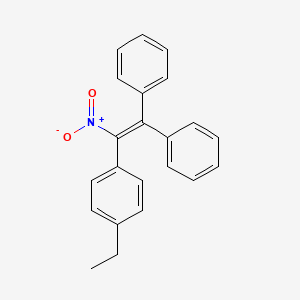
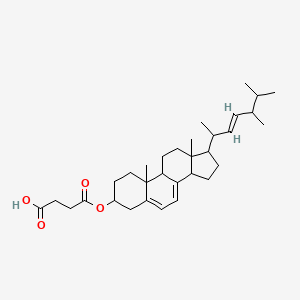
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
amino}benzoic acid](/img/structure/B14705315.png)
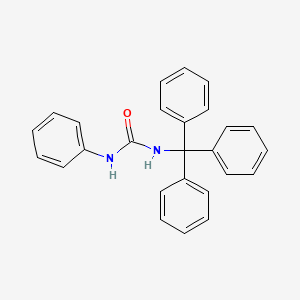





![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)

